molecular formula C21H16N4S B11047240 6-Benzyl-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-a]phthalazine

6-Benzyl-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B11047240
M. Wt: 356.4 g/mol
InChI Key: RGNMQLJRVAQXRL-UHFFFAOYSA-N
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Description

6-Benzyl-3-(3-methyl-2-thienyl)[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a phthalazine ring, along with benzyl and thienyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-3-(3-methyl-2-thienyl)[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with phthalic anhydride to form the triazolophthalazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-3-(3-methyl-2-thienyl)[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Benzyl-3-(3-methyl-2-thienyl)[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-3-(3-methyl-2-thienyl)[1,2,4]triazolo[3,4-a]phthalazine is unique due to its fused triazole-phthalazine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H16N4S

Molecular Weight

356.4 g/mol

IUPAC Name

6-benzyl-3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C21H16N4S/c1-14-11-12-26-19(14)21-23-22-20-17-10-6-5-9-16(17)18(24-25(20)21)13-15-7-3-2-4-8-15/h2-12H,13H2,1H3

InChI Key

RGNMQLJRVAQXRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)CC5=CC=CC=C5

Origin of Product

United States

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